5-Aminopyridin-3-ylsulfurofluoridate
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Overview
Description
5-Aminopyridin-3-ylsulfurofluoridate is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms can enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and temperatures around 150°C .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 5-Aminopyridin-3-ylsulfurofluoridate, involves large-scale synthesis using efficient and high-yield methods. The use of continuous flow reactors and microfluidic systems can enhance the production efficiency and yield of these compounds .
Chemical Reactions Analysis
Types of Reactions
5-Aminopyridin-3-ylsulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Selectfluor® in DMF at 150°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can yield aminopyridine derivatives .
Scientific Research Applications
5-Aminopyridin-3-ylsulfurofluoridate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential use in drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the development of agrochemicals and materials with improved properties.
Mechanism of Action
The mechanism of action of 5-Aminopyridin-3-ylsulfurofluoridate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, leading to increased efficacy. The compound can also modulate various signaling pathways, including the Wnt/β-catenin and NF-κB pathways, which are involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyridine: A simpler aminopyridine derivative without fluorine atoms.
5-Fluoropyridin-3-ylamine: A fluorinated pyridine similar to 5-Aminopyridin-3-ylsulfurofluoridate but without the sulfurofluoridate group.
Uniqueness
This compound is unique due to the presence of both amino and sulfurofluoridate groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H5FN2O3S |
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Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-amino-5-fluorosulfonyloxypyridine |
InChI |
InChI=1S/C5H5FN2O3S/c6-12(9,10)11-5-1-4(7)2-8-3-5/h1-3H,7H2 |
InChI Key |
NIXHSOBXABDFNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1OS(=O)(=O)F)N |
Origin of Product |
United States |
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